N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide
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Overview
Description
N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a quinoline moiety, and a methoxybenzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The reaction between 1-ethylpiperazine and 2-chloro-5-chloromethylpyridine in the presence of a base such as potassium carbonate at elevated temperatures (60-70°C) yields the intermediate 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine.
Quinoline Formation: The intermediate is then reacted with 4-methylquinoline under specific conditions to form the quinoline derivative.
Methoxybenzamide Addition: Finally, the quinoline derivative is coupled with 2-methoxybenzoyl chloride in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted quinoline or piperazine derivatives.
Scientific Research Applications
N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide: Another piperazine derivative with different functional groups.
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine: A compound with a similar piperazine and quinoline structure but different substituents.
Uniqueness
N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H28N4O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H28N4O2/c1-4-27-11-13-28(14-12-27)23-15-17(2)20-16-18(9-10-21(20)26-23)25-24(29)19-7-5-6-8-22(19)30-3/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,29) |
InChI Key |
CWWCHJRGTURXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=C2)C |
Origin of Product |
United States |
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